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Abstract
Avitinib (also known as Abivertinib or AC0010) is a third-generation, irreversible epidermal

growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target

EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT)

EGFR. This selectivity aims to reduce the toxicities associated with non-selective EGFR

inhibition. As a pyrrolopyrimidine-based inhibitor, its structural interactions with the EGFR

kinase domain are distinct from the more common pyrimidine-based third-generation TKIs like

osimertinib. This guide provides an in-depth technical overview of the structural basis for

Avitinib's inhibition of EGFR, supported by quantitative data, detailed experimental

methodologies, and visual representations of the relevant biological pathways and

mechanisms.

Introduction to Avitinib and EGFR Inhibition
The epidermal growth factor receptor is a critical signaling protein that, when mutated, can

become a driver of oncogenesis, particularly in non-small cell lung cancer (NSCLC). First and

second-generation EGFR TKIs have shown efficacy but are often rendered ineffective by the

emergence of the T790M "gatekeeper" mutation. Third-generation inhibitors were developed to

overcome this resistance mechanism.
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Avitinib is an orally available, irreversible, and mutant-selective EGFR inhibitor.[1] It

demonstrates potent inhibition of EGFR isoforms harboring activating mutations (such as

L858R and exon 19 deletions) as well as the T790M resistance mutation.[2] Its mechanism of

action involves the formation of a covalent bond with a specific cysteine residue within the ATP-

binding site of the EGFR kinase domain, leading to sustained inhibition of downstream

signaling pathways.[1]

Quantitative Analysis of Avitinib's Inhibitory Activity
Avitinib's potency and selectivity have been quantified through various in vitro assays. The

following tables summarize the key inhibitory concentration (IC50) values of Avitinib against

different EGFR variants and in cellular contexts.

Table 1: In Vitro Kinase Inhibition (IC50)

EGFR Variant
Avitinib (AC0010)
IC50 (nM)

Selectivity vs. WT Reference

EGFR L858R/T790M 0.18 ~43-fold [3][4]

EGFR T790M 0.18 Not specified [5][6]

EGFR L858R 0.18 Not specified [5][6]

Wild-Type EGFR 7.68 1 [3][4]

Table 2: Cellular EGFR Phosphorylation Inhibition (IC50)

Cell Line EGFR Status
Avitinib
(AC0010) IC50
(nM)

Selectivity vs.
WT Cells

Reference

NCI-H1975 L858R/T790M 7.3 ~115-fold [3]

NIH/3T3_TC32T

8

Not Specified

Mutant
2.8 ~298-fold [3]

A431 Wild-Type
~839.5

(calculated)
1 [3]
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Structural Basis of Avitinib-EGFR Interaction
While a public crystal structure of Avitinib in complex with EGFR is not available, its binding

mode can be predicted based on its pyrrolopyrimidine core and its irreversible mechanism of

action, drawing parallels with other structurally characterized pyrrolopyrimidine-based kinase

inhibitors.

Covalent and Non-Covalent Interactions
Avitinib's inhibitory mechanism is characterized by the formation of a covalent bond with the

thiol group of Cysteine 797 (Cys797), located at the edge of the ATP-binding pocket of the

EGFR kinase domain. This covalent linkage is facilitated by an acrylamide moiety on the

Avitinib molecule, which acts as a Michael acceptor. This irreversible binding ensures

prolonged inhibition of the kinase activity.

In addition to the covalent bond, the binding of Avitinib is stabilized by a network of non-

covalent interactions within the ATP-binding site. Based on molecular docking studies of similar

pyrrolopyrimidine inhibitors, these interactions are predicted to include:

Hinge Region Binding: The pyrrolopyrimidine core is expected to form one or more hydrogen

bonds with the backbone of the hinge region of the kinase, particularly with the amide group

of Methionine 793 (Met793). This is a canonical interaction for most ATP-competitive kinase

inhibitors.

Hydrophobic Interactions: The aromatic rings of Avitinib are likely to engage in hydrophobic

interactions with residues lining the ATP-binding pocket, such as Leucine 718 (Leu718),

Valine 726 (Val726), and Alanine 743 (Ala743).

Gatekeeper Residue Interaction: The T790M mutation introduces a bulkier methionine

residue at the "gatekeeper" position. The selectivity of Avitinib for the T790M mutant is likely

due to favorable interactions with this methionine, which may be sterically hindered in the

wild-type threonine.

Predicted Binding Mode of Avitinib in EGFR
The following diagram illustrates the predicted binding orientation of Avitinib within the ATP-

binding site of the EGFR kinase domain, highlighting the key interactions.
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Predicted Binding Mode of Avitinib in EGFR Kinase Domain
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Predicted interactions of Avitinib within the EGFR kinase domain.
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Downstream Signaling Pathway Inhibition
By inhibiting EGFR autophosphorylation, Avitinib effectively blocks the activation of

downstream signaling cascades that are crucial for tumor cell proliferation and survival. The

two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-

AKT-mTOR pathway.
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Inhibition of EGFR downstream signaling by Avitinib.

Mechanisms of Resistance to Avitinib
As with other third-generation EGFR inhibitors, acquired resistance to Avitinib can develop.

The primary on-target resistance mechanism involves a mutation at the covalent binding site.

C797S Mutation
The most well-characterized mechanism of resistance to irreversible third-generation EGFR

TKIs is the C797S mutation, where the cysteine at position 797 is substituted with a serine.

This substitution removes the thiol group necessary for the formation of the covalent bond with

Avitinib's acrylamide moiety, thereby rendering the inhibitor ineffective at irreversible binding.

The inhibitor may still bind reversibly, but with significantly reduced potency.

Avitinib Sensitive (EGFR T790M) Avitinib Resistant (EGFR T790M/C797S)

Avitinib

Cys797

Covalent Bond Formation

EGFR Inhibition

Avitinib

Ser797

No Covalent Bond

Loss of Potent Inhibition

Click to download full resolution via product page

The C797S mutation prevents covalent binding of Avitinib.

Other Potential Resistance Mechanisms
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While C797S is the primary on-target resistance mechanism, other mechanisms observed with

third-generation EGFR TKIs may also be relevant for Avitinib. These include:

Bypass Track Activation: Amplification or activating mutations in other receptor tyrosine

kinases (e.g., MET, HER2) or downstream signaling components (e.g., KRAS, BRAF) can

reactivate the MAPK or PI3K pathways, bypassing the need for EGFR signaling.

Histologic Transformation: The transformation of NSCLC to other tumor types, such as small

cell lung cancer, which are not dependent on EGFR signaling.

Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (IC50
Determination)
This protocol describes a general method for determining the IC50 of an inhibitor against

EGFR kinase activity, often using a time-resolved fluorescence resonance energy transfer (TR-

FRET) or ADP-Glo™ format.

Reagents and Materials:

Recombinant human EGFR kinase domain (wild-type and mutant variants)

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-

glycerophosphate, 5% glycerol, 0.2 mM DTT)

ATP at a concentration near the Km for each EGFR variant

Peptide substrate (e.g., a poly-Glu-Tyr copolymer or a specific biotinylated peptide)

Avitinib (or other test inhibitor) serially diluted in DMSO

Detection reagents (e.g., ADP-Glo™ reagents or Eu-labeled anti-phosphotyrosine

antibody and XL665-labeled streptavidin for TR-FRET)

384-well white, non-binding surface microtiter plates

Procedure:
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1. Prepare serial dilutions of Avitinib in DMSO, and then further dilute into the kinase

reaction buffer.

2. Add a small volume (e.g., 1-5 µL) of the diluted inhibitor or DMSO (vehicle control) to the

wells of the 384-well plate.

3. Add the EGFR enzyme solution to each well and pre-incubate with the inhibitor for a

defined period (e.g., 30-60 minutes) at room temperature to allow for binding.

4. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

5. Incubate the reaction for a specific time (e.g., 15-60 minutes) at a controlled temperature

(e.g., 27-30°C).

6. Stop the reaction and proceed with the detection step according to the assay kit

manufacturer's instructions (e.g., add ADP-Glo™ reagent or TR-FRET detection

antibodies).

7. Read the signal (luminescence or fluorescence) on a compatible plate reader.

8. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO

control and fit the data to a four-parameter logistic curve to determine the IC50 value.
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Workflow for an in vitro EGFR kinase inhibition assay.
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Cell-Based EGFR Phosphorylation Assay
This protocol outlines a method to measure the inhibition of EGFR autophosphorylation in

intact cells, typically using a cell-based ELISA format.

Reagents and Materials:

Human cancer cell lines with relevant EGFR status (e.g., NCI-H1975 for L858R/T790M,

A431 for WT)

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

96-well tissue culture plates

Avitinib (or other test inhibitor)

EGF (for stimulating WT EGFR)

Fixing solution (e.g., 4% paraformaldehyde)

Quenching buffer (e.g., PBS with hydrogen peroxide)

Blocking buffer (e.g., PBS with BSA and/or non-fat milk)

Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

HRP-conjugated secondary antibody

TMB substrate

Stop solution (e.g., 1N sulfuric acid)

Procedure:

1. Seed cells into a 96-well plate and allow them to adhere overnight.

2. Starve the cells by replacing the growth medium with low-serum (e.g., 0.1% FBS) medium

for 16-24 hours.
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3. Treat the cells with serial dilutions of Avitinib or DMSO for a specified time (e.g., 1-2

hours).

4. For cell lines requiring stimulation (like A431), add EGF for a short period (e.g., 5-15

minutes).

5. Aspirate the medium and fix the cells with the fixing solution.

6. Wash the cells with PBS and then add quenching buffer to reduce endogenous peroxidase

activity.

7. Wash again and add blocking buffer to prevent non-specific antibody binding.

8. Incubate with either anti-phospho-EGFR or anti-total-EGFR primary antibody.

9. Wash and then incubate with the HRP-conjugated secondary antibody.

10. Wash thoroughly and add TMB substrate. Allow color to develop.

11. Add stop solution and read the absorbance at 450 nm.

12. Normalize the phospho-EGFR signal to the total-EGFR signal for each condition and

calculate the IC50 for phosphorylation inhibition.

Conclusion
Avitinib represents a significant advancement in the targeted therapy of EGFR-mutant

NSCLC, particularly for patients who have developed resistance to earlier-generation TKIs via

the T790M mutation. Its pyrrolopyrimidine scaffold and irreversible binding mechanism confer

high potency and selectivity. Understanding the structural basis of its interaction with the EGFR

kinase domain, including the crucial covalent bond with Cys797 and the network of non-

covalent interactions, is key to appreciating its efficacy. Furthermore, knowledge of the

downstream signaling pathways it inhibits and the mechanisms by which resistance can

emerge, such as the C797S mutation, is vital for the ongoing development of next-generation

inhibitors and rational combination therapies. The experimental protocols detailed herein

provide a framework for the continued investigation and characterization of Avitinib and other

novel EGFR inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of
activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

2. Pyrrole‐based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs
investigations | Semantic Scholar [semanticscholar.org]

3. pubs.acs.org [pubs.acs.org]

4. Intrinsic Resistance to EGFR-Tyrosine Kinase Inhibitors in EGFR-Mutant Non-Small Cell
Lung Cancer: Differences and Similarities with Acquired Resistance - PMC
[pmc.ncbi.nlm.nih.gov]

5. ovid.com [ovid.com]

6. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung
adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Structural Basis for Avitinib's EGFR Inhibition: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593773#structural-basis-for-avitinib-egfr-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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